molecular formula C18H23F3N2O2 B2678631 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide CAS No. 2034295-32-2

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide

Cat. No.: B2678631
CAS No.: 2034295-32-2
M. Wt: 356.389
InChI Key: VGQNZLAYXPJNNT-UHFFFAOYSA-N
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Description

Structural Classification and Pharmacophore Features

This compound belongs to the benzamide class of organic compounds, characterized by a carboxamide group (-CONH-) linked to a benzene ring. Its molecular formula is C₂₁H₂₅F₃N₂O₂ , with a molecular weight of 406.44 g/mol (estimated from analogous structures). The compound’s structure comprises three distinct pharmacophoric elements:

  • Piperidine-Oxolane Hybrid Core :

    • A piperidine ring (6-membered nitrogen-containing heterocycle) substituted at the 4-position with a methyl group.
    • The methyl group bridges the piperidine to an oxolane (tetrahydrofuran) ring at the 3-position, introducing conformational rigidity and modulating solubility.
  • 2-(Trifluoromethyl)benzamide Moiety :

    • A benzamide group substituted with a trifluoromethyl (-CF₃) group at the ortho position (2-position) of the benzene ring.
    • The electron-withdrawing -CF₃ group enhances metabolic stability and influences π-π stacking interactions in biological targets.
  • Amide Linker :

    • The carboxamide group (-CONH-) serves as a hydrogen bond donor/acceptor, critical for target engagement.

Table 1: Structural Comparison with Related Compounds

Compound Name Molecular Formula Key Structural Features
Target Compound C₂₁H₂₅F₃N₂O₂ Piperidine-oxolane core, -CF₃ benzamide
N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide C₂₀H₂₇F₃N₂O₂ Dual amide, 4-CF₃ phenyl group
N-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide C₁₅H₂₂N₂O₃ Furan-carboxamide, tetrahydrofuran

The SMILES notation for the target compound is O=C(NCC1CCN(C2CCOC2)CC1)c1c(cccc1)C(F)(F)F, reflecting its piperidine-oxolane backbone and substituted benzamide.

Historical Context and Research Significance

The synthesis of This compound builds upon decades of advancements in heterocyclic chemistry and fluorinated drug design. Key milestones include:

  • Piperidine-Oxolane Hybrid Development :

    • Early work on piperidine derivatives (e.g., 1-[(3S)-oxolan-3-yl]piperidin-4-one) demonstrated the utility of oxolane groups in enhancing blood-brain barrier penetration, inspiring later modifications.
  • Trifluoromethyl Benzamide Applications :

    • The introduction of -CF₃ groups into benzamide scaffolds, as seen in compounds like N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide , highlighted their role in improving target selectivity and pharmacokinetics.
  • Synthetic Methodologies :

    • Modern routes employ palladium-catalyzed cross-coupling and amide bond formation techniques, as exemplified by the use of Pd(PPh₃)₄ and WSC–HCl in analogous syntheses.

Table 2: Historical Milestones in Related Research

Year Development Significance
2016 Suzuki coupling for piperidine-aryl hybrids Enabled efficient C–N bond formation
2024 SMILES-based modeling of oxolane derivatives Advanced computational design of analogs
2025 Characterization of CF₃-benzamide bioactivity Validated -CF₃ roles in target binding

The compound’s research significance lies in its potential as a protein kinase inhibitor or G protein-coupled receptor (GPCR) modulator , driven by its capacity to interact with hydrophobic binding pockets and catalytic lysine residues. Further studies are needed to elucidate its precise biological targets and therapeutic applications.

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O2/c19-18(20,21)16-4-2-1-3-15(16)17(24)22-11-13-5-8-23(9-6-13)14-7-10-25-12-14/h1-4,13-14H,5-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQNZLAYXPJNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Introduction of the Oxolane Ring: The oxolane ring can be introduced through a nucleophilic substitution reaction, where an appropriate oxolane precursor reacts with the piperidine derivative.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through an amidation reaction, where the amine group of the piperidine-oxolane derivative reacts with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide for introducing the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: It can be used to study the interaction of piperidine and oxolane derivatives with biological targets.

    Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The oxolane ring may contribute to the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Core Benzamide Derivatives with Piperidine Modifications

Several analogs share the N-(piperidin-4-ylmethyl)benzamide backbone but differ in substituents on the piperidine or benzamide moieties:

Compound Name (or ID) Key Structural Features Molecular Weight (HRMS) Yield (%) Biological Relevance
Target Compound Oxolane-3-yl on piperidine; 2-CF3-benzamide ~439.18 (calculated) N/A* Unknown (structural analogs suggest kinase or receptor targets)
6b () 3-Fluoro-4-(trifluoromethyl)benzamide; 4-aminobenzyl-piperidine 396.16 [M + H]+ 66.8% Potential CNS activity (piperidine analogs often target neuronal channels)
7a () 3-(Trifluoromethyl)benzamide; 4-(3-ethylureido)benzyl-piperidine 449.2086 [M + H]+ 55.2% Ureido groups enhance solubility; possible enzyme inhibition
17h () 3-(Trifluoromethyl)benzamide; 4-((4,5-dihydro-1H-imidazol-2-yl)amino)benzyl-piperidine 674.1947 [M + H]+ 33.2% Imidazolylamino group may confer bioactivity in adipocyte differentiation assays
Eliapixant () 3-(Thiazolyl)benzamide; oxolan-3-yloxy; pyrimidinyl-ethyl 589.1 [M + H]+ 28% (Example 53) Purinoreceptor antagonist; clinical relevance in respiratory disorders

Notes:

  • The oxolane-3-yl group in the target compound replaces common substituents like ureido (7a), imidazolylamino (17h), or aminobenzyl (6b). This modification may improve metabolic stability compared to amine-containing analogs.
  • The trifluoromethyl group is conserved in 6b, 7a, and 17h, underscoring its role in enhancing lipophilicity and resistance to oxidative metabolism.

Key Observations :

  • Yields for piperidine-benzamide derivatives range widely (20–76%), influenced by steric hindrance and reaction conditions.

Hypotheses for the Target Compound :

  • The oxolane group may reduce off-target interactions compared to charged amine substituents.
  • Trifluoromethyl and amide groups likely enhance blood-brain barrier penetration, suggesting CNS-targeted activity.

Biological Activity

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H22F3N3OC_{18}H_{22}F_3N_3O and features a piperidine ring substituted with an oxolane moiety and a trifluoromethyl group. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems, particularly the serotonergic and noradrenergic systems. These systems are crucial for mood regulation and have been implicated in various psychiatric disorders, including depression and anxiety.

Key Mechanisms:

  • Serotonergic Modulation : The compound may influence serotonin receptors, particularly 5-HT_1A and 5-HT_3, which are known to play roles in mood regulation.
  • Noradrenergic Pathways : Although initial studies indicate limited interaction with noradrenergic receptors, further research is needed to fully elucidate its effects on this system.

Biological Activity Studies

Recent studies have demonstrated the antidepressant-like effects of related compounds in animal models, suggesting that this compound may exhibit similar properties.

Pharmacological Applications

Given its structure and preliminary findings, this compound could be explored for:

  • Antidepressant Development : Targeting mood disorders through serotonergic pathways.
  • Anxiolytic Properties : Investigating potential effects on anxiety disorders.

Data Table: Summary of Biological Activities

Compound NameStructureBiological ActivityTarget SystemsReference
This compoundStructureAntidepressant-like effects (potential)Serotonergic, Noradrenergic
CF₃SePBStructureAntidepressant-like effectsSerotonergic

Q & A

Basic: What are the key structural features of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide, and how do they influence its chemical reactivity?

The compound features a piperidine ring linked to an oxolane (tetrahydrofuran) moiety via a methylene bridge, with a benzamide group substituted by a trifluoromethyl (CF₃) group at the ortho position. The CF₃ group enhances lipophilicity and metabolic stability, while the oxolane-piperidine system introduces conformational constraints that may influence binding to biological targets . The benzamide moiety provides a platform for hydrogen bonding and π-π interactions, critical for receptor affinity.

Basic: What synthetic routes are commonly employed for this compound, and what purification methods ensure high yield?

Synthesis typically involves:

  • Step 1 : Condensation of 1-(oxolan-3-yl)piperidin-4-amine with 2-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (Et₃N) to neutralize HCl byproducts .
  • Step 2 : Purification via silica gel chromatography (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Key challenges include managing hygroscopic intermediates and optimizing reaction time (typically 12–24 hours) to avoid decomposition .

Basic: Which spectroscopic and chromatographic techniques are used for structural confirmation?

  • NMR : ¹H/¹³C NMR confirms connectivity of the oxolane-piperidine system and CF₃ substitution (e.g., δ ~120 ppm for CF₃ in ¹³C NMR) .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect trace byproducts .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can researchers investigate the compound’s mechanism of action and target engagement?

  • Binding Assays : Radiolabeled ligand displacement studies (e.g., using ³H-labeled analogs) to quantify affinity for receptors like GPCRs or ion channels .
  • Molecular Docking : Phaser or AutoDock software models interactions with predicted targets (e.g., kinases or proteases) using crystallographic data .
  • In Vitro Functional Assays : Measure cAMP accumulation or calcium flux in cell lines transfected with candidate receptors .

Advanced: How should contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?

  • Source Analysis : Compare assay conditions (e.g., cell type, incubation time, solvent/DMSO concentration) that may alter compound stability or solubility .
  • Orthogonal Validation : Repeat experiments using alternative methods (e.g., SPR for binding kinetics vs. fluorescence polarization) .
  • Metabolite Screening : LC-MS/MS to rule out degradation products interfering with activity .

Advanced: What strategies optimize stability during storage and in vitro assays?

  • Storage : Store lyophilized at -20°C under argon; solutions in DMSO should be aliquoted and kept at -80°C to prevent freeze-thaw degradation .
  • Buffering : Use phosphate-buffered saline (pH 7.4) with 0.01% BSA to reduce nonspecific binding in bioassays .
  • Light Protection : Amber vials or foil wrapping to prevent photodegradation of the benzamide moiety .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

  • Substituent Modulation : Replace CF₃ with Cl or Br to study electronic effects; modify the oxolane ring to oxetane for steric tuning .
  • Bioisosteres : Substitute benzamide with thiazole or pyridine amides to enhance metabolic stability .
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., using X-ray diffraction) to map critical binding interactions .

Advanced: What analytical methods resolve enantiomeric impurities in chiral analogs?

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to separate enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

Advanced: How are in vivo pharmacokinetic parameters optimized for preclinical studies?

  • Dosing : Administer via intravenous (IV) bolus (1–5 mg/kg) or oral gavage (10–20 mg/kg) in rodent models .
  • Metabolic Profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylation at the piperidine ring) .
  • Toxicokinetics : Monitor plasma concentration-time curves and tissue distribution using radiolabeled compounds .

Advanced: How to troubleshoot low yields in large-scale synthesis?

  • Byproduct Analysis : GC-MS or ¹H NMR to identify side reactions (e.g., incomplete acylation or oxolane ring opening) .
  • Process Optimization : Switch from batch to flow chemistry for exothermic steps; use microwave-assisted synthesis to reduce reaction time .

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